molecular formula C21H25N9O3 B12409222 6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide

6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide

Cat. No.: B12409222
M. Wt: 451.5 g/mol
InChI Key: HNDIBHIJRFJGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C21H25N9O3

Molecular Weight

451.5 g/mol

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide

InChI

InChI=1S/C21H25N9O3/c1-11(31)13-8-29(9-13)14-5-6-17-25-21(28-30(17)10-14)23-15-7-16(24-19(32)12-3-4-12)26-27-18(15)20(33)22-2/h5-7,10-13,31H,3-4,8-9H2,1-2H3,(H,22,33)(H2,23,24,26,28,32)

InChI Key

HNDIBHIJRFJGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C2=CN3C(=NC(=N3)NC4=CC(=NN=C4C(=O)NC)NC(=O)C5CC5)C=C2)O

Origin of Product

United States

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